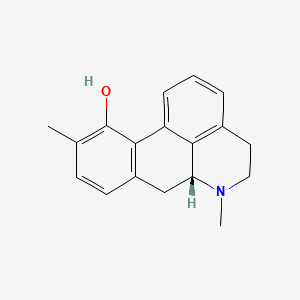

11-Hydroxy-10-methylaporphine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6aR)-6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-11-6-7-13-10-15-16-12(8-9-19(15)2)4-3-5-14(16)17(13)18(11)20/h3-7,15,20H,8-10H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOZTDLAUVOPMF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149699 | |

| Record name | PM 1000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111635-19-9 | |

| Record name | PM 1000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111635199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PM 1000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol, (6aR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUL82ME93B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for 11 Hydroxy 10 Methylaporphine

Total Synthesis Pathways of 11-Hydroxy-10-methylaporphine

The total synthesis of the aporphine (B1220529) core, including the specific substitution pattern of this compound, relies on the construction of the characteristic tetracyclic ring system. Key strategies often involve the formation of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate, followed by cyclization to form the C-ring. nih.gov

Classical methods for achieving this include the Bischler-Napieralski and Pictet-Spengler reactions. The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride or phosphorus pentoxide to form a 3,4-dihydroisoquinoline. organic-chemistry.orgwikipedia.org This intermediate can then be further elaborated to construct the aporphine skeleton. researchgate.netnih.govrsc.orgrsc.org The Pictet-Spengler reaction , on the other hand, utilizes a β-arylethylamine and an aldehyde or ketone to generate a tetrahydroisoquinoline directly. wikipedia.org This method has been employed in the synthesis of various aporphine alkaloids. nih.govgoogle.comresearchgate.net

More contemporary approaches have also been developed to enhance efficiency and yield. These include:

Photocatalytic Oxidative Phenol (B47542) Coupling : Inspired by the biosynthesis of aporphine alkaloids, this method uses light to promote the coupling of phenolic precursors, offering a powerful tool for constructing the biaryl linkage characteristic of the aporphine core. acs.orgacs.orgfigshare.comfigshare.com

Benzyne (B1209423) Chemistry : The reaction of isoquinoline (B145761) derivatives with silylaryl triflates, promoted by a fluoride (B91410) source, can proceed through a [4+2] cycloaddition to form the aporphine core in good yields. researchgate.net

Direct Intramolecular Arylation : Palladium-catalyzed C-H arylation of unactivated arenes provides a direct route to the aporphine skeleton, often with high efficiency. rsc.org

| Synthetic Strategy | Key Reaction Type | Description | References |

| Bischler-Napieralski | Electrophilic Aromatic Substitution | Cyclization of β-arylethylamides to form dihydroisoquinolines. | organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov |

| Pictet-Spengler | Electrophilic Aromatic Substitution | Condensation of a β-arylethylamine with an aldehyde/ketone to form a tetrahydroisoquinoline. | wikipedia.orgnih.govgoogle.comresearchgate.net |

| Photocatalytic Coupling | Oxidative Phenol Coupling | Light-induced formation of the biaryl bond from phenolic precursors. | acs.orgacs.orgfigshare.comfigshare.com |

| Benzyne Chemistry | Cycloaddition | [4+2] cycloaddition between an isoquinoline derivative and a benzyne precursor. | researchgate.net |

| Direct C-H Arylation | Palladium-Catalyzed Coupling | Intramolecular coupling of a C-H bond with an aryl halide. | rsc.org |

Semisynthesis Approaches from Natural Precursors (e.g., Morphine)

Efficient semisynthetic routes to (R)-11-Hydroxy-10-methylaporphine have been developed, most notably starting from the readily available natural opiate, morphine. nih.govresearchgate.net This approach offers the advantage of starting with a complex, stereochemically defined molecule, thus simplifying the synthesis.

A key transformation in this pathway is the acid-catalyzed rearrangement of a thebaine derivative, which is itself obtainable from morphine. This rearrangement establishes the aporphine core. Subsequent chemical modifications are then performed to introduce the required functional groups at the C-10 and C-11 positions. For instance, new and efficient synthetic sequences have been reported for the conversion of natural morphine into (R)-11-Hydroxy-10-methylaporphine. nih.govresearchgate.net The use of palladium-catalyzed reactions has been instrumental in these synthetic routes. researchgate.netorgsyn.org

Regioselective and Stereoselective Synthetic Methodologies

Control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like this compound.

Regioselectivity , the control of which position on a molecule reacts, is a significant challenge, particularly when dealing with multiple reactive sites. In the context of aporphine synthesis, regioselective methods are vital for installing the hydroxyl and methyl groups at the correct C-11 and C-10 positions, respectively. For example, a procedure for the regioselective synthesis of 10-methoxy-11-hydroxyaporphine from (R,S)-10,11-dihydroxyaporphine (apomorphine) has been described. koreascience.kr This involves the protection of the catechol, followed by a regioselective ring opening of the resulting ketal, methylation of the free hydroxyl group, and subsequent deprotection. koreascience.kr

Stereoselectivity , the control over the 3D arrangement of atoms, is equally important as the biological activity of chiral molecules often depends on their specific stereochemistry. The semisynthesis of (R)-11-Hydroxy-10-methylaporphine from morphine is inherently stereospecific, preserving the (R)-configuration at the C-6a position, which is derived from the stereochemistry of the natural precursor. nih.govunodc.org In total synthesis, achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries. A notable example is the development of a catalytic asymmetric Pictet-Spengler reaction, which provides access to enantioenriched tetrahydroisoquinoline intermediates that are precursors to aporphine alkaloids. nih.gov Similarly, stereoselective synthesis of the aporphine alkaloid (+)-glaucine has been achieved using a chiral support to guide the formation of the key 1-benzyltetrahydroisoquinoline intermediate. researchgate.net

Derivatization and Functionalization of this compound Analogues

To explore the structure-activity relationships, various derivatives and analogues of this compound have been synthesized. acs.org This often involves the modification of the hydroxyl group at C-11, the methyl group at C-10, or the amine functionality.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions , have proven to be highly effective for introducing a variety of substituents at the C-10 position. acs.orgnih.gov These reactions allow for the coupling of an aryl or vinyl halide/triflate with an organoboron or organotin reagent, respectively, enabling the synthesis of a diverse library of C-10 substituted analogues.

Biosynthesis and Natural Occurrence of 11 Hydroxy 10 Methylaporphine

Natural Sources and Isolation Methodologies within Aporphine (B1220529) Alkaloid Research

Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids found throughout the plant kingdom. nih.gov They are particularly abundant in plant families such as the Annonaceae, Nymphaeaceae, Ranunculaceae, and Papaveraceae. nih.govsci-hub.se Many derivatives of aporphine have been isolated from various plants; for instance, water lilies (Nymphaea species) are known to produce aporphines like nuciferine (B1677029) and nymphaeine. wikipedia.org While over 200 aporphine alkaloids have been isolated from botanical sources, specific information regarding the natural occurrence of 11-Hydroxy-10-methylaporphine is scarce in the literature. sci-hub.se Research has instead focused on its synthesis from naturally occurring precursors like morphine. nih.gov

The isolation of aporphine alkaloids from plant material typically involves a series of extraction and chromatographic techniques. A general methodology is outlined below:

Extraction : The dried and powdered plant material (e.g., leaves, bark, or roots) is first defatted using a non-polar solvent like n-hexane. Subsequently, the material is extracted with a more polar solvent, such as methanol (B129727) (MeOH), to isolate the alkaloids. sbq.org.br

Acid-Base Extraction : The crude methanol extract undergoes an acid-base extraction to separate the alkaloids from neutral compounds. The extract is acidified, and the alkaloids are then extracted into an organic solvent like dichloromethane (B109758) (CH2Cl2) after basification. sbq.org.br

Chromatography : The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for separation and purification. Column chromatography using silica (B1680970) gel is a common first step, often with solvent systems of increasing polarity (e.g., gradients of ethyl acetate (B1210297) and methanol). sbq.org.br Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). sbq.org.br

The identification and structural elucidation of the isolated compounds are carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). sbq.org.brresearchgate.net

Table 1: Examples of Aporphine Alkaloids and their Natural Sources

| Alkaloid Name | Plant Source(s) | Plant Family |

| Nuciferine | Nelumbo nucifera (Lotus), Nymphaea species | Nelumbonaceae, Nymphaeaceae |

| Glaucine | Glaucium flavum (Yellow Horned Poppy) | Papaveraceae |

| Boldine | Peumus boldus | Monimiaceae |

| Isocorydine | Dicranostigma leptopodum, Lindera oldhamii | Papaveraceae, Lauraceae |

| Liriodenine (B31502) | Liriodendron tulipifera, Enicosanthellum pulchrum | Magnoliaceae, Annonaceae |

| Magnoflorine (B1675912) | Magnolia grandiflora, Papaver somniferum | Magnoliaceae, Papaveraceae |

This table provides examples of naturally occurring aporphine alkaloids and is not exhaustive.

Enzymatic Pathways in Aporphine Biosynthesis Potentially Related to this compound (e.g., from Reticuline)

The biosynthesis of aporphine alkaloids is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine. frontiersin.orghelsinki.fi A pivotal intermediate in this pathway is (S)-reticuline, which serves as a major branch point leading to various classes of alkaloids, including aporphines, morphinans, and protoberberines. frontiersin.orgbiorxiv.org

The formation of the characteristic aporphine core structure from (S)-reticuline involves an intramolecular phenolic oxidative coupling reaction. This key step is catalyzed by a specific type of cytochrome P450 enzyme. In several plant species, this enzyme has been identified as a corytuberine (B190840) synthase (CTS), also known as CYP80G2. helsinki.fiacs.org This enzyme facilitates the C-C bond formation between the isoquinoline and benzyl (B1604629) portions of the reticuline (B1680550) molecule to create the tetracyclic aporphine skeleton. acs.org

The proposed enzymatic steps leading from (S)-reticuline to an aporphine core are as follows:

Conversion of (S)-Reticuline : The substrate (S)-reticuline is acted upon by corytuberine synthase (CYP80G2). acs.org

Phenolic Oxidative Coupling : CYP80G2 catalyzes the hydroxylation and subsequent intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form the aporphine alkaloid (S)-corytuberine. acs.org

Further Modifications : Following the formation of the aporphine scaffold, various tailoring enzymes, such as methyltransferases and hydroxylases, can modify the structure to produce the vast array of aporphine alkaloids found in nature. For instance, the biosynthesis of the quaternary aporphine alkaloid magnoflorine involves the N-methylation of (S)-corytuberine by a specific reticuline N-methyltransferase (RNMT). nih.gov

While the direct biosynthetic pathway to this compound has not been fully elucidated in plants, it is hypothesized to proceed through similar enzymatic reactions starting from a reticuline-like precursor, followed by specific hydroxylation and methylation at the C-11 and C-10 positions, respectively.

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of all benzylisoquinoline alkaloids, including aporphines, begins with L-tyrosine. nih.gov Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.org The condensation of these two molecules marks the first committed step in the BIA pathway. researchgate.net

The common pathway proceeds through several key intermediates before branching off to the aporphine-specific pathway.

Table 2: Key Precursors and Intermediates in the Common Benzylisoquinoline Alkaloid Pathway

| Compound | Precursor(s) | Key Enzyme(s) |

| Dopamine | L-Tyrosine | Tyrosine Decarboxylase |

| 4-hydroxyphenylacetaldehyde (4-HPAA) | L-Tyrosine | Tyrosine Aminotransferase, etc. |

| (S)-Norcoclaurine | Dopamine, 4-HPAA | Norcoclaurine Synthase (NCS) |

| (S)-Coclaurine | (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) |

| (S)-N-Methylcoclaurine | (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) |

| (S)-Reticuline | (S)-N-Methylcoclaurine | N-methylcoclaurine 3′-hydroxylase (NMCH), 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) |

(S)-Reticuline is the central branch-point intermediate from which the aporphine alkaloid pathway diverges. frontiersin.orgacs.org From (S)-reticuline, the pathway leads to the formation of the first aporphine structure, (S)-corytuberine, through the action of corytuberine synthase. acs.orgresearchgate.net Subsequent modifications by other enzymes would then be required to produce more complex aporphines like this compound.

Genetic and Molecular Mechanisms Governing Biosynthetic Pathways in Relevant Organisms

The biosynthesis of aporphine alkaloids is controlled by a complex network of genes that encode the necessary enzymes and regulatory proteins. Advances in genomics and transcriptomics have allowed for the identification of many of these genes, particularly in alkaloid-producing plants like lotus (B1177795) (Nelumbo nucifera) and opium poppy (Papaver somniferum). helsinki.finih.gov

In lotus, digital gene expression (DGE) analysis has identified genes homologous to those in the known BIA pathway, including:

Norcoclaurine synthase (NCS)

Norcoclaurine 6-O-methyltransferase (6OMT)

Coclaurine N-methyltransferase (CNMT)

N-methylcoclaurine 3′-hydroxylase (NMCH)

3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) frontiersin.org

Crucially, genes encoding corytuberine synthase (CTS) , the key enzyme for forming the aporphine scaffold, were also identified and showed a positive correlation with alkaloid content. helsinki.fifrontiersin.org

Further research using techniques like weighted gene co-expression network analysis (WGCNA) has helped to identify clusters of genes that are co-regulated and likely involved in aporphine biosynthesis. researchgate.netfrontiersin.org These analyses have pointed to genes encoding methyltransferases, oxidoreductases, and cytochrome P450s (like CYP80G2) as being central to the pathway. acs.orgfrontiersin.org

The regulation of these biosynthetic genes is managed by transcription factors (TFs). In lotus, studies have suggested that TFs from the WRKY family play a role in modulating the expression of BIA pathway genes in response to stimuli like mechanical wounding, which can increase alkaloid production. acs.orgnih.gov The coregulation of biosynthetic genes and specific TFs is crucial for the controlled production of these specialized metabolites. acs.org For example, a putative WRKY TF (NNU_24385) was implicated in the regulation of nuciferine production in lotus. acs.org

Preclinical Pharmacological and Biological Investigations of 11 Hydroxy 10 Methylaporphine

Receptor Binding and Ligand-Target Interactions of 11-Hydroxy-10-methylaporphine

Dopaminergic Receptor Subtype Affinities and Functional Modulation (e.g., D1, D2A)

(R)-11-Hydroxy-10-methylaporphine generally demonstrates low affinity for dopamine (B1211576) D1 and D2A receptors. acs.orgnih.gov This characteristic distinguishes it from other aporphine (B1220529) alkaloids, which are often potent dopamine receptor ligands. acs.org Studies have consistently shown that the introduction of a methyl group at the C10 position significantly reduces the compound's affinity for dopaminergic receptors while enhancing its interaction with serotonergic receptors. nih.govresearchgate.net

The (R)-enantiomer of this compound, when evaluated in vitro, displayed micromolar affinities for both D1 and D2A receptors, indicating a weak interaction. acs.orgnih.gov This low affinity is in stark contrast to its parent compound, (R)-11-hydroxyaporphine, which shows a higher affinity for central D1 and D2A receptors. nih.gov The substitution pattern of a C10-methyl group, a C11-hydroxy group, and an N-methyl group appears to be suboptimal for potent interactions with dopamine receptors. acs.org However, some derivatives, such as (R)-11-hydroxy-10-methyl-N-propylnoraporphine, have been observed to exhibit weak dopamine receptor agonism at tested doses. acs.orgnih.gov

The structural elements crucial for dopaminergic activity in aporphines, such as the biphenyl (B1667301) unit, 11-hydroxy substitution, and N-alkylation, are present in this compound. acs.org Nevertheless, the C10-methyl group appears to create steric hindrance within the dopamine D2A receptor binding site, preventing a favorable interaction. nih.gov

Table 1: Dopamine Receptor Binding Affinities of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| (R)-11-Hydroxy-10-methylaporphine | D1 | Micromolar | Low Affinity | acs.orgnih.gov |

| (R)-11-Hydroxy-10-methylaporphine | D2A | Micromolar | Low Affinity | acs.orgnih.gov |

| (R)-11-Hydroxyaporphine | D1 | Not Specified | Has Affinity | nih.gov |

| (R)-11-Hydroxyaporphine | D2A | Not Specified | Has Affinity | nih.gov |

| (R)-11-Hydroxy-10-methyl-N-propylnoraporphine | DA (unspecified) | Not Specified | Weak Agonist | acs.orgnih.gov |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | D1 | 6450 | Low Affinity | acs.org |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | D2 | 1.3 | High Affinity | acs.org |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | D1 | 1690 | Low Affinity | acs.org |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | D2 | 44 | Moderate Affinity | acs.org |

Serotonergic Receptor Subtype Affinities and Functional Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT7AR)

In contrast to its weak dopaminergic profile, (R)-11-Hydroxy-10-methylaporphine is a potent and selective agonist for the serotonin (B10506) 5-HT1A receptor. nih.govresearchgate.net This selectivity is largely attributed to the presence of the C10-methyl group, which is thought to fit into a lipophilic pocket within the 5-HT1A receptor binding site. nih.govsemanticscholar.org

Studies have demonstrated that this compound possesses high affinity and efficacy at the 5-HT1A receptor. rug.nl In vitro and in vivo tests have confirmed its role as a potent 5-HT1A receptor agonist. nih.gov The substitution pattern of a C10-methyl, a C11-hydroxy, and an N-methyl group is considered optimal for a strong interaction with 5-HT1A receptors among 10,11-disubstituted (R)-aporphines. acs.org Alterations to this structure, such as changing the C10-substituent or the N-alkyl group, generally lead to a significant decrease in affinity for 5-HT1A receptors. acs.orgnih.gov

While information on its affinity for 5-HT7AR is less specific, research on related aporphines suggests that modifications, such as C10 nitrogenation, can lead to the identification of new 5-HT7AR ligands. acs.org The affinity of this compound for 5-HT2A receptors is generally low. nih.gov

Table 2: Serotonin Receptor Binding Affinities of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Receptor Subtype | Binding Affinity | Functional Activity | Reference |

|---|---|---|---|---|

| (R)-11-Hydroxy-10-methylaporphine | 5-HT1A | High | Potent Agonist | nih.govresearchgate.net |

| (R)-11-Hydroxyaporphine | 5-HT1A | Low Potency | Partial Agonist | nih.gov |

| N-substituted-11-hydroxy-10-methylaporphines | 5-HT1A | Moderate to High | Not Specified | nih.gov |

| N-substituted-11-hydroxy-10-methylaporphines | 5-HT2A | Low | Not Specified | nih.gov |

Other Neurotransmitter Receptor Systems Interactions

The aporphine alkaloid class is known for its potential to interact with various neurotransmitter systems, including adrenergic and cholinergic receptors. researchgate.net However, specific data on the interaction of this compound with receptor systems beyond the dopaminergic and serotonergic families is limited in the provided search results. While some aporphines show affinity for alpha-adrenergic receptors, the specific profile of this compound at these sites is not detailed. researchgate.net Similarly, while some aporphine derivatives like nantenine (B1222069) have been shown to interact with acetylcholinesterase, a key enzyme in the cholinergic system, direct interactions of this compound with cholinergic receptors are not explicitly mentioned. researchgate.net

Enzyme Modulation and Inhibition Profiles

The capacity of this compound to modulate or inhibit enzymes has not been extensively detailed in the available research. While some aporphine alkaloids have been investigated for their effects on enzymes like acetylcholinesterase (AChE), specific inhibitory profiles for this compound are not provided. researchgate.net For instance, the related aporphine nantenine demonstrates mixed inhibition of AChE. researchgate.net

Cellular Signaling Pathway Perturbations by this compound

MAPK/ERK Signaling Cascades (as inferred from related aporphines)

Direct studies on the effects of this compound on the MAPK/ERK signaling cascade are not explicitly available. However, by examining related aporphine alkaloids, it is possible to infer potential mechanisms. Aporphines such as nuciferine (B1677029) and magnoflorine (B1675912) have been shown to modulate the MAPK signaling pathway. nih.gov For instance, one study found that an aporphine derivative, SMU-Y6, could inhibit the MAPK signaling pathway by blocking the phosphorylation of ERK and p38. nih.gov This suggests that aporphines can interfere with this critical cell signaling cascade.

The MAPK/ERK pathway is a crucial regulator of cell proliferation and other cellular processes. nih.gov The activation of this pathway is a key event in the mechanism of action of various bioactive compounds. Given that other aporphines influence this pathway, it is plausible that this compound could also perturb MAPK/ERK signaling, although direct experimental evidence is currently lacking.

PI3K/Akt/mTOR Signaling Networks (as inferred from related aporphines)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and longevity. wikipedia.orgmdpi.com Its dysregulation is frequently implicated in various pathologies, including cancer, where it can lead to reduced apoptosis and increased cell proliferation. wikipedia.orgmdpi.com While direct studies on this compound's effect on this pathway are not extensively documented, research on related aporphine alkaloids provides significant insights into its potential modulatory activities.

Aporphines such as crebanine (B1669604), nuciferine, and thaliporphine (B1221002) have demonstrated the ability to modulate the PI3K/Akt/mTOR pathway. For instance, crebanine has been shown to inhibit the PI3K/Akt pathway, which is pivotal in the malignant behavior of glioblastoma multiforme (GBM). researchgate.netnih.gov This inhibition leads to the induction of apoptosis in GBM cells. researchgate.netnih.gov Similarly, nuciferine has been found to prevent autophagy in muscle cells through the activation of the Akt/mTOR pathway. selleckchem.com In the context of myocardial dysfunction, thaliporphine has been observed to up-regulate the PI3K/Akt/mTOR pathway, suggesting a protective role. nih.gov

The modulation of this pathway by aporphines is not limited to cancer and cardiac conditions. In studies related to inflammation, O-methylbulbocapnine and dicentrine (B1670447) were found to suppress the lipopolysaccharide (LPS)-activated Akt signaling pathway in macrophages. jst.go.jp Furthermore, aporphine alkaloids are recognized for their potential in managing metabolic syndrome, with their therapeutic approaches involving the modulation of pathways like PI3K/Akt. nih.gov The anticancer activities of several aporphine alkaloids, including isocorydine, nuciferine, boldine, and magnoflorine, are attributed to their ability to induce apoptosis and inhibit cell proliferation and migration through pathways including the PI3K-AKT pathway. nih.gov

Given the structural similarities and the established activities of related compounds, it is plausible that this compound also interacts with and modulates the PI3K/Akt/mTOR signaling network. However, direct experimental evidence is necessary to confirm and delineate the specific nature of this interaction.

NF-κB Pathway Modulation (as inferred from related aporphines)

The nuclear factor-kappa B (NF-κB) pathway is a critical signaling cascade involved in inflammation, immune responses, cell survival, and carcinogenesis. selleckchem.comjst.go.jp The modulation of this pathway by various aporphine alkaloids suggests that this compound may also possess similar regulatory capabilities.

Several aporphine alkaloids have been shown to inhibit NF-κB activation. For example, dicentrine and O-methylbulbocapnine suppress NF-κB activation in LPS-exposed macrophages by inhibiting the phosphorylation of NF-κB at Ser536. nih.govjst.go.jp This action contributes to their anti-inflammatory effects. nih.govjst.go.jp Crebanine has also been reported to inhibit the NF-κB signaling pathway, leading to a reduction in TNF-α-induced cell proliferation and invasion in lung adenocarcinoma cells. researchgate.net

Nuciferine is another aporphine that demonstrates potent inhibition of NF-κB activation. selleckchem.comnih.gov It has been shown to suppress renal activation of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/NF-κB signaling pathway, indicating its potential in preventing kidney inflammation. nih.gov In the context of bone resorption, nuciferine has been found to restrain the expression of osteoclast-specific genes by inhibiting the NF-κB signaling pathway. nih.gov

The anti-inflammatory and potential anticancer effects of many aporphine alkaloids are, at least in part, mediated through their ability to modulate the NF-κB pathway. nih.gov Given the consistent findings across a range of related aporphine compounds, it is reasonable to infer that this compound could exert biological effects through the modulation of NF-κB signaling. Direct investigation is required to validate this hypothesis.

In Vitro Pharmacological Activities of this compound in Cell Line Models

Cytotoxicity and Apoptosis Induction (e.g., in oncological research contexts)

The cytotoxic and apoptosis-inducing properties of aporphine alkaloids have been a subject of significant interest in oncological research. While specific data on this compound is limited, studies on related aporphines provide a basis for its potential in this area. Extracts from plants containing aporphine alkaloids, such as Dicranostigma leptopodum, have demonstrated cytotoxic activity against various cancer cell lines. nih.gov

For instance, the aporphine alkaloid crebanine has been shown to induce apoptosis in glioblastoma multiforme (GBM) cells by inhibiting the PI3K/Akt pathway. researchgate.netnih.gov It also sensitizes lung adenocarcinoma cells to TNF-α-induced apoptosis. researchgate.net Other aporphines like nantenine and corytuberine (B190840) have displayed cytotoxicity against SMMC-7721 human hepatoma cells. nih.gov The structural features of aporphines, such as the substituents on the aromatic rings, are believed to influence their cytotoxic potential. nih.gov

Opioids and their derivatives, which share some structural similarities with aporphines, have also been studied for their effects on apoptosis. transresurology.com For example, noscapine, a benzylisoquinoline alkaloid, can induce apoptosis in malignant cells. transresurology.com Morphine has been shown to induce apoptosis in Jurkat cells and can cause the death of neurons through mechanisms involving oxidative stress. transresurology.comfrontiersin.org Methadone has been found to potentiate the cytotoxicity of the chemotherapeutic agent temozolomide (B1682018) in glioblastoma cells. mdpi.com

Given that enantiomers of this compound have been synthesized and studied for their pharmacological effects, it is plausible that this compound and its stereoisomers could exhibit cytotoxic and apoptotic activities. nih.gov However, comprehensive in vitro studies using various cancer cell lines are needed to establish the specific cytotoxic profile of this compound.

Antioxidant and Free Radical Scavenging Capabilities

Aromatic hydroxyl groups are effective antioxidant structures, and it is speculated that isoquinoline (B145761) alkaloids may exert neuroprotective effects in part through their antioxidant activities. mdpi.com Many natural compounds, including flavonoids and other phenolic substances, are known to act as antioxidants by scavenging free radicals. scielo.br

While direct and extensive studies on the antioxidant and free-radical scavenging capabilities of this compound are not widely available, the presence of a hydroxyl group in its structure suggests potential for such activity. lookchem.com The antioxidant activity of flavonoids, for example, is often attributed to their ability to trap various radical species. scielo.br The introduction of a hydroxyl group into a molecule can significantly enhance its antioxidant properties. biorxiv.org

Studies on other natural compounds provide a framework for understanding potential antioxidant mechanisms. For instance, the antioxidant activity of silymarin (B1681676) components has been extensively studied, with taxifolin (B1681242) being a particularly effective free radical scavenger. mdpi.com The ability of a compound to scavenge free radicals is often assessed using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.gov

Given that oxidative stress is implicated in numerous pathological conditions, the potential antioxidant properties of this compound warrant further investigation. mdpi.com Such studies would typically involve various in vitro antioxidant assays to determine its capacity to scavenge different types of free radicals and protect against oxidative damage. scielo.org.co

Anti-inflammatory Effects

The anti-inflammatory properties of aporphine alkaloids are well-documented. nih.gov These compounds often exert their effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling pathways. nih.govjst.go.jp For example, dicentrine and O-methylbulbocapnine have been shown to suppress the production of pro-inflammatory cytokines and mediators in macrophages. nih.govjst.go.jp

Crebanine, another aporphine alkaloid, has demonstrated anti-inflammatory properties by suppressing the production of proinflammatory factors in macrophages. researchgate.net The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the activation of transcription factors like NF-κB and AP-1. jst.go.jp

The structural characteristics of aporphines appear to be important for their anti-inflammatory activity. jst.go.jp While direct evidence for the anti-inflammatory effects of this compound is not extensively reported, its structural relation to other anti-inflammatory aporphines suggests it may possess similar properties. lookchem.com

The potential anti-inflammatory activity of this compound could be investigated using in vitro models, such as LPS-stimulated macrophage cell lines. jst.go.jp Such studies would typically measure the compound's effect on the production of inflammatory mediators like nitric oxide, prostaglandins, and various cytokines. jst.go.jp

Neuroprotective Effects

Isoquinoline alkaloids, the class of compounds to which this compound belongs, have been investigated for their neuroprotective effects. mdpi.com These effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate various signaling pathways in the central nervous system. mdpi.com

For example, some isoquinoline alkaloids have been shown to have potential in the treatment of neurodegenerative diseases. mdpi.com The neuroprotective effects of these compounds may involve mechanisms such as reducing nerve damage and promoting neuronal repair and regeneration. mdpi.com

While specific studies on the neuroprotective effects of this compound are limited, its known interactions with serotonin and dopamine receptors suggest it could have modulatory effects on neuronal function. nih.govresearchgate.net The (R)-enantiomer of this compound is a potent and selective 5-HT1A receptor agonist. nih.govresearchgate.net The serotonergic system is involved in a wide range of physiological and pathological processes in the brain, and modulation of 5-HT1A receptors can have neuroprotective implications.

Further research is needed to explore the potential neuroprotective effects of this compound in relevant in vitro models of neuronal injury or neurodegeneration. Such studies could assess its ability to protect neurons from excitotoxicity, oxidative stress, or other forms of cellular damage.

Interactive Data Tables

Table 1: Investigated In Vitro Pharmacological Activities of this compound and Related Aporphines

| Pharmacological Activity | Compound(s) | Cell Line/Model | Key Findings |

|---|---|---|---|

| PI3K/Akt/mTOR Signaling | Crebanine | Glioblastoma multiforme (GBM) cells | Inhibition of PI3K/Akt pathway, leading to apoptosis. researchgate.netnih.gov |

| Thaliporphine | Lipopolysaccharide-induced endotoxemic rabbits | Up-regulation of the PI3K/Akt/mTOR pathway. nih.gov | |

| O-methylbulbocapnine, Dicentrine | RAW264.7 macrophages | Suppression of LPS-activated Akt signaling. jst.go.jp | |

| NF-κB Pathway Modulation | Dicentrine, O-methylbulbocapnine | RAW264.7 macrophages | Suppression of NF-κB activation. nih.govjst.go.jp |

| Crebanine | Lung adenocarcinoma cells | Inhibition of NF-κB signaling, reducing cell proliferation and invasion. researchgate.net | |

| Nuciferine | Animal models of kidney inflammation | Suppression of TLR4/MyD88/NF-κB signaling. nih.gov | |

| Cytotoxicity & Apoptosis | Nantenine, Corytuberine | SMMC-7721 human hepatoma cells | Displayed cytotoxicity. nih.gov |

| Crebanine | Glioblastoma multiforme (GBM) cells | Induces apoptosis via PI3K/Akt pathway inhibition. researchgate.netnih.gov | |

| Antioxidant & Free Radical Scavenging | This compound | - | Presence of hydroxyl group suggests potential antioxidant activity. lookchem.com |

| Isoquinoline alkaloids (general) | - | Speculated to have antioxidant effects contributing to neuroprotection. mdpi.com | |

| Anti-inflammatory Effects | Dicentrine, O-methylbulbocapnine | RAW264.7 macrophages | Suppression of pro-inflammatory cytokine production. nih.govjst.go.jp |

| Crebanine | Macrophages | Suppression of proinflammatory factor production. researchgate.net | |

| Neuroprotective Effects | (R)-11-hydroxy-10-methylaporphine | - | Potent and selective 5-HT1A receptor agonist, suggesting neuromodulatory effects. nih.govresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| AP-1 |

| Akt |

| Boldine |

| Corytuberine |

| Crebanine |

| Dicentrine |

| Isocorydine |

| Magnoflorine |

| Nantenine |

| Nitric oxide |

| Nuciferine |

| O-methylbulbocapnine |

| Prostaglandins |

| Taxifolin |

| Temozolomide |

| Thaliporphine |

| Methadone |

| Morphine |

| Noscapine |

| 1,1-diphenyl-2-picrylhydrazyl |

| 5-HT1A |

| MAPK |

| mTOR |

| NF-κB |

| PI3K |

| TLR4 |

| MyD88 |

Antimicrobial and Antifungal Efficacy

While direct studies on the antimicrobial and antifungal efficacy of this compound are not extensively documented in publicly available research, the broader class of aporphine alkaloids has demonstrated significant activity against a range of microbial and fungal pathogens. This suggests a potential for this compound to possess similar properties.

Aporphine alkaloids have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain aporphine alkaloids isolated from Fissistigma poilanei and Stephania venosa have demonstrated moderate to strong activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium, and Limosilactobacillus fermentum nih.govtandfonline.comnih.gov. The proposed mechanisms for the antibacterial action of aporphine alkaloids include the intercalation of DNA and the inhibition of topoisomerase, a crucial enzyme in bacterial DNA replication mdpi.com.

In the realm of antifungal activity, various aporphine alkaloids have shown promise. Studies have reported the efficacy of oxoaporphine alkaloids like liriodenine (B31502) in animal models of disseminated candidiasis caused by Candida albicans nih.gov. Other aporphines have displayed activity against phytopathogenic fungi such as Fusarium proliferatum and Fusarium oxysporum nih.govscielo.br. The antifungal mechanism of some aporphines, such as sampangine, is thought to involve the disruption of heme biosynthesis or metabolism in fungal cells asm.org. The structural characteristics of aporphine alkaloids, particularly their planar nature, are believed to contribute to their bioactivity mdpi.com.

Given the established antimicrobial and antifungal properties within the aporphine alkaloid family, it is plausible that this compound could exhibit similar efficacy. However, dedicated preclinical investigations are necessary to confirm and characterize its specific spectrum of activity and mechanisms of action against microbial and fungal strains.

In Vivo Pharmacological Activities of this compound in Preclinical Animal Models

Preclinical in vivo studies have begun to elucidate the neurobehavioral profile of this compound. Research indicates that (R)-11-hydroxy-10-methylaporphine acts as a potent and selective 5-HT1A receptor agonist nih.gov. This selectivity is a key determinant of its pharmacological effects. In contrast to its close analogue, (R)-11-hydroxyaporphine, which displays affinity for both serotonergic and dopaminergic receptors, the addition of a methyl group at the C10 position in this compound confers a more specific interaction with the 5-HT1A receptor nih.gov.

The agonism at 5-HT1A receptors is a well-established mechanism for producing anxiolytic and antidepressant effects. Therefore, it is hypothesized that this compound may possess anxiolytic properties. Further behavioral pharmacology studies are required to fully characterize its potential in models of anxiety and depression.

Regarding locomotor activity, related aporphine alkaloids are known to influence motor functions, often through interaction with dopamine receptors nih.gov. For instance, some aporphines can induce stereotyped behaviors or have biphasic effects on general motor activity, with lower doses causing inhibition and higher doses leading to stimulation nih.gov. Given the low affinity of this compound for dopamine receptors, it is expected to have a different and potentially more selective impact on behavior compared to less selective aporphines nih.gov. The specific effects of this compound on locomotor activity and its potential for analgesic effects, another area influenced by serotonergic pathways, warrant further detailed investigation in preclinical models.

Direct preclinical studies on the cardiovascular effects of this compound have not been extensively reported. However, research on the broader class of aporphine alkaloids indicates a potential for cardiovascular activity. Several aporphines have been shown to influence cardiovascular parameters, including blood pressure and heart rate nih.govthieme-connect.com. For example, the aporphine alkaloid dicentrine has been observed to decrease blood pressure and heart rate in animal models nih.gov.

The mechanisms underlying these cardiovascular effects are varied and can involve interactions with adrenergic receptors and calcium channels researchgate.net. Some aporphine alkaloids have also demonstrated anti-arrhythmic properties in animal models of ventricular fibrillation, suggesting a potential for therapeutic applications in cardiac arrhythmias wikipedia.orgmdpi.com. The specific cardiovascular profile of this compound will likely be influenced by its unique receptor binding profile, particularly its high selectivity for 5-HT1A receptors. Further in vivo studies are necessary to determine the precise effects of this compound on cardiovascular parameters and to assess its potential therapeutic utility or any associated cardiovascular liabilities.

While there are no direct reports on the anti-tumor efficacy of this compound in xenograft models, a substantial body of evidence supports the anti-cancer potential of the aporphine alkaloid class. Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of various aporphines against a range of human cancer cell lines nih.govtandfonline.comnih.govmdpi.com.

In vivo studies using xenograft models have further substantiated these findings. For example, the aporphine alkaloid crebanine has been shown to induce apoptosis in glioblastoma multiforme cells and has demonstrated anti-tumor effects in xenograft models nih.gov. Another aporphine, lysicamine, has been reported to inhibit tumor growth in a HepG2 xenograft model researchgate.net. The anti-tumor activity of aporphine alkaloids is often attributed to their ability to induce cell cycle arrest and apoptosis through various signaling pathways researchgate.netscispace.com.

Given the consistent anti-tumor activity observed with other members of the aporphine family, it is reasonable to infer that this compound may also possess anti-tumor efficacy. The presence of the aporphine scaffold suggests the potential for interaction with cancer-related cellular targets. However, empirical validation through in vitro cytotoxicity screening against various cancer cell lines and subsequent in vivo evaluation in xenograft models is essential to confirm and characterize the potential anti-cancer properties of this compound.

Effects on Cardiovascular Parameters

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The structure-activity relationship (SAR) of this compound and its analogues has been a subject of investigation, with a particular focus on the influence of the hydroxyl group on biological activity. The hydroxyl group at the C-11 position is a key pharmacophoric feature that significantly impacts receptor affinity and selectivity.

A pivotal study comparing (R)-11-hydroxy-10-methylaporphine with (R)-11-hydroxyaporphine revealed the critical role of the C-10 methyl group in conjunction with the C-11 hydroxyl group. The presence of the C-10 methyl group in this compound leads to a pronounced increase in selectivity and efficacy as a 5-HT1A receptor agonist, while diminishing its affinity for dopamine D1 and D2A receptors nih.gov. This suggests that the combination of the 11-hydroxy and 10-methyl groups is optimal for potent and selective 5-HT1A receptor interaction.

Further SAR studies have explored modifications of the 11-hydroxy group itself. Esterification of the 11-hydroxy group in related aporphine analogues has been shown to create prodrugs with potentially more prolonged behavioral actions and improved oral bioavailability researchgate.net. For instance, the synthesis of various esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines resulted in compounds with moderate to high affinities for D2 receptors and extended locomotor activity in preclinical models researchgate.net.

The substitution pattern on the aromatic rings, in concert with the 11-hydroxy group, also plays a crucial role. Aporphines possessing a single hydroxy group at C-11 tend to act as antagonists at the D-1 receptor researchgate.net. The development of various monohydroxyaporphines has been a key strategy in the synthesis of compounds with specific dopaminergic activity acs.org. These findings underscore the importance of the 11-hydroxy group as a critical determinant of the pharmacological profile of aporphine alkaloids and as a site for modification to fine-tune their biological activity.

Role of Methyl Group Position and Substitution on Receptor Affinity

The position and substitution of the methyl group on the aporphine scaffold play a critical role in determining the receptor affinity and selectivity of this compound and related compounds. Research has consistently shown that the specific 11-hydroxy, 10-methyl substitution pattern is crucial for high affinity at the 5-HT1A receptor. hilarispublisher.comresearchgate.net

The C10-methyl group of (R)-11-hydroxy-10-methylaporphine is thought to fit into a lipophilic "methyl pocket" within the 5-HT1A receptor, an interaction that is not possible with the D2 receptor, thus explaining its high selectivity for the 5-HT1A receptor. hilarispublisher.comnih.govdrugbank.com This hypothesis is supported by the finding that replacing the C10-methyl group with bulkier substituents leads to a significant decrease in 5-HT1A receptor affinity. hilarispublisher.comnih.gov Conversely, smaller alkyl groups at the C10 position are well-tolerated, further confirming the presence of this specific pocket. hilarispublisher.comsemanticscholar.org

Studies on various derivatives have highlighted the importance of this substitution pattern. For instance, moving the methyl and hydroxyl groups to other positions on the aporphine ring results in a complete loss of affinity for the 5-HT1A receptor. hilarispublisher.comresearchgate.net Furthermore, the absence of the C10-methyl group, as seen in (R)-11-hydroxyaporphine, leads to a compound with lower potency and affinity for the 5-HT1A receptor, while also exhibiting affinity for D1 and D2A receptors. nih.govdrugbank.com This underscores the significant contribution of the C10-methyl group to the potent and selective serotonergic activity of this compound. hilarispublisher.com

Interestingly, while the N-methyl group is important for affinity at the 5-HT2A receptor, substituting it with other groups in some aporphine alkaloids can lead to a loss of affinity for this receptor while retaining it for the α1A receptor. hilarispublisher.com However, for 10,11-disubstituted (R)-aporphines, the combination of a C10-methyl, a C11-hydroxy, and an N-methyl group appears to be optimal for potent interaction with 5-HT1A receptors. nih.govacs.org Any changes in the steric bulk or electronic properties of the C10-substituent, or substitution of the N-methyl group, generally leads to a marked decrease in 5-HT1A receptor affinity. nih.govacs.org

Table 1: Impact of Methyl Group Position and Substitution on Receptor Affinity

| Compound | Substitution Pattern | Primary Receptor Affinity | Key Findings |

|---|---|---|---|

| (R)-11-Hydroxy-10-methylaporphine | 11-hydroxy, 10-methyl | Potent and selective 5-HT1A agonist nih.govdrugbank.com | C10-methyl group fits into a lipophilic pocket of the 5-HT1A receptor. hilarispublisher.comnih.govdrugbank.com |

| (R)-11-Hydroxyaporphine | 11-hydroxy | Partial 5-HT1A agonist with low potency; also binds to D1 and D2A receptors nih.gov | Lacks the C10-methyl group, resulting in reduced 5-HT1A affinity and selectivity. hilarispublisher.com |

| C10-bulky substituted aporphines | 11-hydroxy, 10-bulky alkyl/aryl | Dramatic loss of 5-HT1A affinity hilarispublisher.comnih.gov | The lipophilic pocket at the 5-HT1A receptor cannot accommodate bulky groups. hilarispublisher.com |

| Aporphines with alternate substitution | Methyl and hydroxyl groups at other positions | Complete loss of 5-HT1A affinity hilarispublisher.comresearchgate.net | The specific 10,11-substitution pattern is crucial for 5-HT1A receptor binding. hilarispublisher.comresearchgate.net |

| (R)-11-hydroxy-10-methyl-N-propylnoraporphine | 11-hydroxy, 10-methyl, N-propyl | Weak dopamine receptor agonism; decreased 5-HT1A affinity nih.govacs.org | Substitution of the N-methyl group reduces 5-HT1A receptor interaction. nih.govacs.org |

Stereochemical Determinants of Pharmacological Efficacy

Stereochemistry is a critical factor influencing the pharmacological profile of this compound and other aporphine alkaloids. The spatial arrangement of atoms within the molecule, particularly the absolute configuration at the C-6a carbon, dictates the orientation of the molecule and its ability to bind effectively to its target receptors, leading to significant differences in the pharmacological activity between enantiomers.

For this compound, the (R)-enantiomer is a potent and selective 5-HT1A receptor agonist, while its (S)-enantiomer acts as an antagonist at the same receptor. hilarispublisher.comijpsr.com This opposing pharmacological effect of enantiomers is a known phenomenon for aporphine derivatives. For example, (R)-apomorphine is a dopamine receptor agonist, whereas its (S)-enantiomer is an antagonist. ijpsr.comnih.gov Similarly, (R)-11-hydroxyaporphine activates dopamine receptors, while the (S)-enantiomer is an antagonist. ijpsr.com

The differential activity of enantiomers is attributed to their distinct "fit" within the chiral environment of the receptor's binding site. ijpsr.com The three-dimensional structure of the receptor accommodates one enantiomer more favorably than the other, leading to differences in binding affinity and intrinsic activity. In the case of aporphines, the (R)-configuration at C-6a is generally associated with higher affinity for both D1 and D2 dopamine receptors compared to the (S)-antipodes. nih.gov This highlights that the absolute configuration is a key determinant of the molecule's interaction with its biological target.

The conformational restriction imposed by the tetracyclic aporphine scaffold also plays a role. The rigid structure limits the possible conformations the molecule can adopt, and the stereochemistry at C-6a further defines the spatial orientation of the pharmacophoric elements, such as the hydroxyl and methyl groups, which are crucial for receptor interaction.

Table 2: Stereochemical Influence on Pharmacological Efficacy

| Compound | Enantiomer | Pharmacological Effect | Receptor Target |

|---|---|---|---|

| This compound | (R) | Agonist hilarispublisher.comijpsr.com | 5-HT1A |

| This compound | (S) | Antagonist hilarispublisher.comijpsr.com | 5-HT1A |

| Apomorphine | (R) | Agonist ijpsr.comnih.gov | Dopamine (D1/D2) |

| Apomorphine | (S) | Antagonist ijpsr.com | Dopamine (D1/D2) |

| 11-Hydroxyaporphine (B1236028) | (R) | Activates receptor ijpsr.com | Dopamine |

| 11-Hydroxyaporphine | (S) | Antagonist ijpsr.com | Dopamine |

Computational Modeling for Ligand-Receptor Interactions

Computational modeling has been an invaluable tool for understanding the molecular interactions between this compound and its target receptors, providing insights that rationalize the observed pharmacological data. Homology modeling and molecular docking studies have been employed to construct three-dimensional models of the 5-HT1A and D2A receptor binding sites and to predict how ligands like this compound interact with them.

These models have been crucial in explaining the high selectivity of (R)-11-hydroxy-10-methylaporphine for the 5-HT1A receptor over the D2A receptor. nih.govdrugbank.com Modeling studies suggest that the C-11 hydroxyl group of the aporphine forms a key hydrogen bond with serine residues in both the 5-HT1A (Ser198) and D2 (Ser193) receptors. hilarispublisher.com However, the main differentiating factor is the interaction of the C-10 methyl group. hilarispublisher.comresearchgate.net

Computational models of the 5-HT1A receptor reveal the presence of a lipophilic "methyl pocket" that favorably accommodates the C-10 methyl group of (R)-11-hydroxy-10-methylaporphine. hilarispublisher.comnih.govnih.govacs.org This interaction is absent in the D2A receptor model, which lacks a similar pocket to accommodate the methyl group. hilarispublisher.comnih.govdrugbank.com This difference in the binding site topography provides a structural basis for the compound's pronounced serotonergic selectivity.

The existence of this lipophilic pocket has been further supported by structure-activity relationship studies where substitution of the C-10 methyl group with bulkier groups led to a dramatic loss of 5-HT1A affinity, a finding consistent with the size constraints of the modeled pocket. hilarispublisher.comsemanticscholar.org Molecular docking studies have also been used to investigate the binding modes of other aporphine alkaloids at various receptors, such as the 5-HT2A receptor, where interactions with specific residues like Asp155 have been identified as crucial for binding. hilarispublisher.comnih.gov

Furthermore, computational analyses have helped to understand the binding of different aporphine derivatives. For instance, it has been suggested that C11-methoxy-substituted aporphines may adopt a different binding mode compared to their hydroxylated counterparts, affecting their access to the "methyl pocket". nih.govacs.org

Table 3: Summary of Computational Modeling Findings

| Receptor | Key Interacting Residues | Ligand Group Interaction | Significance |

|---|---|---|---|

| 5-HT1A | Ser198 hilarispublisher.com | C-11 hydroxyl group (hydrogen bond) hilarispublisher.com | Contributes to binding affinity. |

| 5-HT1A | Lipophilic pocket hilarispublisher.comnih.gov | C-10 methyl group (hydrophobic interaction) hilarispublisher.comnih.gov | Crucial for high affinity and selectivity. |

| D2A | Ser193 hilarispublisher.com | C-11 hydroxyl group (hydrogen bond) hilarispublisher.com | Contributes to binding affinity. |

| D2A | N/A | C-10 methyl group (no favorable interaction) hilarispublisher.comnih.gov | Lack of a corresponding lipophilic pocket explains lower affinity. |

| 5-HT2A | Asp155 hilarispublisher.comnih.gov | Protonated nitrogen (ionic bond) hilarispublisher.comnih.gov | Important for the binding of nantenine and related aporphines. |

Pharmacokinetics and Metabolism of 11 Hydroxy 10 Methylaporphine in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No specific studies detailing the ADME properties of 11-Hydroxy-10-methylaporphine in any preclinical animal models were identified. As a class, aporphine (B1220529) alkaloids are generally noted for having high rates of absorption and elimination. nih.gov However, without compound-specific data, key parameters such as bioavailability, tissue distribution, and routes of elimination for this compound remain unknown.

In Vitro Metabolic Stability and Metabolite Identification (e.g., using hepatic microsomes)

There is no available research that has investigated the in vitro metabolic stability of this compound using standard preclinical models like human or animal liver microsomes. Such studies are crucial for predicting a compound's half-life and clearance in the body. mdpi.comscielo.br Consequently, the metabolites that may be formed from the breakdown of this compound have not been identified. For the related compound, apomorphine, metabolism is known to occur via auto-oxidation, O-methylation, and N-demethylation. wikipedia.org

Cytochrome P450 Enzyme Interactions and Inhibition

The specific Cytochrome P450 (CYP450) enzymes responsible for the metabolism of this compound have not been identified. mdpi.commdpi.com Furthermore, there is no data on whether this compound acts as an inhibitor or inducer of any major CYP450 isoforms. This information is vital for predicting potential drug-drug interactions. frontiersin.orgnih.gov While aporphine alkaloids, in general, are known to be metabolized by CYP enzymes, the specific isoforms and the nature of the interaction for this particular compound are yet to be determined. nih.gov

Conjugation Pathways (e.g., glucuronidation)

Information regarding the Phase II conjugation pathways for this compound, such as glucuronidation or sulfation, is absent from the scientific literature. Glucuronidation is a common metabolic pathway for aporphine alkaloids like morphine and apomorphine, facilitated by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.govmdpi.com However, whether this compound undergoes similar conjugation has not been studied.

Analytical Methodologies for 11 Hydroxy 10 Methylaporphine Research

Chromatographic Techniques for Isolation, Separation, and Quantification (e.g., HPLC, LC-MS/MS, GC-MS)

Chromatographic methods are indispensable for the analysis of 11-Hydroxy-10-methylaporphine, providing the means to separate it from complex mixtures and quantify its presence. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, stands as a primary tool.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of aporphine (B1220529) alkaloids from various sources. ucl.ac.benih.govthieme-connect.com For these compounds, reversed-phase (RP) columns, such as C18 or RP-select B, are commonly employed. thieme-connect.comnih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) adjusted to an acidic pH) and an organic solvent like acetonitrile. ucl.ac.bethieme-connect.comresearchgate.net This setup allows for the effective separation of structurally similar alkaloids. ucl.ac.be Detection is frequently performed using a Diode Array Detector (DAD) or UV detector, with aporphines typically showing a characteristic absorption maximum around 307 nm. ucl.ac.be The selection of a mobile phase compatible with mass spectrometry, such as one using volatile buffers like ammonium acetate, is a strategic choice for method development, enabling seamless integration into LC-MS analysis. ucl.ac.be

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior specificity and sensitivity compared to HPLC with UV detection, making it ideal for detecting trace amounts of compounds in complex biological samples. nih.govfaa.gov LC-MS/MS is a cornerstone in clinical and forensic toxicology for analyzing low molecular weight analytes. nih.gov The process involves chromatographic separation by LC, followed by ionization of the target molecule and its subsequent fragmentation and detection by a tandem mass spectrometer. This dual-layered analysis provides a high degree of confidence in both the identification and quantification of the analyte. faa.gov For preclinical studies involving this compound, a validated LC-MS/MS method would be essential for accurately determining its concentration in biological matrices like plasma or tissue homogenates. nih.govmdpi.com The development of such methods involves optimizing sample extraction, chromatographic separation, and mass spectrometric conditions to minimize matrix effects and ensure accuracy. mdpi.comannlabmed.org

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is generally preferred for large, thermally labile molecules like many alkaloids, GC-MS is another powerful technique used in analytical toxicology. faa.gov It requires the analyte to be volatile and thermally stable. For compounds that are not, a derivatization step is often necessary to increase their volatility. japsonline.com GC-MS provides excellent separation and definitive structural identification based on the molecule's mass spectrum "fingerprint". mdpi.com The combination of GC-MS with LC-MS/MS in a general unknown screening (GUS) procedure allows for the detection of a much wider range of compounds than either technique alone. faa.gov

Table 1: Example HPLC Conditions for Aporphine Alkaloid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | RP-select B (5 µm) column | thieme-connect.comresearchgate.net |

| Mobile Phase | A: Water with 10 mM ammonium acetate (pH 3 with acetic acid) - Acetonitrile (90:10, v/v) B: Acetonitrile | thieme-connect.comresearchgate.net | | Gradient | 0 to 40% B | thieme-connect.comresearchgate.net | | Flow Rate | 0.7 mL/min | ucl.ac.be | | Detection | UV at 307 nm | ucl.ac.be | | Internal Standard | Cytisine (for some applications) | nih.gov |

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis, CD)

Once isolated, the structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's chemical structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure of organic molecules. iitm.ac.in One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. acs.orgresearchgate.net For complex structures like aporphine alkaloids, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between atoms. acs.org The Nuclear Overhauser Effect (NOE) is particularly useful for determining the stereochemistry and spatial relationships between atoms in the molecule. acs.org Artificial neural networks have also been used in conjunction with ¹³C NMR data to rapidly identify the skeletal types of aporphine alkaloids. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. iitm.ac.inresearchgate.net The IR spectrum of an aporphine alkaloid would show characteristic absorption bands for hydroxyl (-OH) groups (around 3329 cm⁻¹) and aromatic ring systems (around 1608 cm⁻¹). researchgate.net This provides a quick confirmation of key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its system of conjugated double bonds. iitm.ac.innih.gov Aporphine alkaloids typically exhibit characteristic UV absorption maxima that are useful for their initial identification and quantification. acs.orgresearchgate.net For example, aporphine alkaloids have been reported to show maximum absorptions around 206, 226, 282, and 336 nm. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a critical technique for determining the absolute configuration (stereochemistry) of chiral molecules like this compound. iitm.ac.inacs.org The technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD curve, particularly the Cotton effects, can be compared to known compounds or theoretical models to assign the absolute configuration of stereocenters within the molecule. acs.org

Table 2: Spectroscopic Methods for Structural Elucidation of Aporphine Alkaloids

| Technique | Purpose | Information Provided | Source |

|---|---|---|---|

| NMR (1D & 2D) | Complete structure determination and stereochemistry | Chemical shifts (¹H, ¹³C), spin-spin coupling, atomic connectivity (COSY, HMBC), spatial proximity (NOE) | iitm.ac.inacs.org |

| IR | Functional group identification | Presence of hydroxyl, methyl, aromatic rings, and other functional groups | iitm.ac.inresearchgate.net |

| UV-Vis | Detection and characterization of chromophores | Wavelengths of maximum absorption related to the conjugated system | acs.orgresearchgate.netnih.gov |

| CD | Determination of absolute configuration | Differential absorption of polarized light, revealing stereochemical information (Cotton effect) | iitm.ac.inacs.org |

Advanced Detection Strategies in Research Settings (e.g., Biosensors, Immunoassays)

While chromatographic and spectroscopic methods are the gold standard, advanced detection strategies offer the potential for rapid, on-site, and high-throughput screening, which can be valuable in certain research contexts.

Immunoassays: These methods utilize the highly specific binding between an antibody and an antigen (the target molecule). mdpi.comnih.gov Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used for screening drugs of abuse in biological fluids. japsonline.comnih.govnih.gov For a compound like this compound, this would require the development of a specific monoclonal or polyclonal antibody that recognizes the molecule. nih.gov The assay would involve competition between the drug in the sample and a labeled version of the drug for a limited number of antibody binding sites. nih.gov While highly sensitive, immunoassays can sometimes exhibit cross-reactivity with structurally related compounds, and positive results often require confirmation by a more specific method like LC-MS/MS. nih.govnih.gov Although immunoassays have been developed for opiates like morphine and desomorphine, specific assays for this compound are not widely documented. nih.govojp.gov

Biosensors: Biosensors are analytical devices that combine a biological recognition element (like an antibody, enzyme, or aptamer) with a physicochemical transducer to generate a measurable signal. researchgate.netuq.edu.au They offer advantages in speed, portability, and potential for point-of-care use. mdpi.comuq.edu.au Various types of biosensors exist, including electrochemical, optical, and piezoelectric sensors. nih.govresearchgate.net For example, an electrochemical immunosensor might measure changes in current or potential upon the binding of this compound to an antibody-coated electrode. researchgate.net Optical biosensors could detect changes in fluorescence or surface plasmon resonance. mdpi.comnih.gov As with immunoassays, the key challenge is the development of a highly specific biological recognition element for the target analyte. uq.edu.au

Table 3: Principles of Advanced Detection Strategies

| Detection Strategy | Principle of Operation | Potential Application in Research | Source |

|---|---|---|---|

| Immunoassay (e.g., ELISA) | Utilizes the specific binding of an antibody to the target analyte. A competitive format is often used where the sample analyte competes with a labeled analyte for antibody binding sites. | High-throughput screening of biological samples for the presence of the compound. | mdpi.comnih.govnih.gov |

| Biosensor (e.g., Electrochemical, Optical) | Integrates a biological recognition element (antibody, enzyme, etc.) with a transducer that converts the binding event into a measurable electrical or optical signal. | Rapid, potentially portable, on-site detection and quantification of the compound in various matrices. | researchgate.netuq.edu.au |

Sample Preparation for Biological Matrices in Preclinical Research

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in complex biological matrices such as blood, plasma, urine, or tissue homogenates. mdpi.com The primary goals are to remove interfering endogenous substances (e.g., proteins, lipids), concentrate the analyte, and present it in a solvent compatible with the analytical instrument. mdpi.comunodc.org

Liquid-Liquid Extraction (LLE): LLE is a conventional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. japsonline.com By adjusting the pH of the aqueous phase, the charge state of an analyte like this compound can be manipulated to favor its partitioning into the organic phase, thereby separating it from water-soluble interferences. ojp.gov

Solid-Phase Extraction (SPE): SPE is a widely used and often more efficient alternative to LLE. japsonline.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent. unodc.org Various sorbent chemistries (reversed-phase, normal-phase, ion-exchange) can be chosen to selectively retain the target compound.

Protein Precipitation: For plasma or serum samples, a simple and rapid approach is to precipitate proteins using a large volume of an organic solvent like acetonitrile. faa.gov After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be directly injected into the LC-MS system or further purified. This is often referred to as a "crash-and-shoot" method. faa.gov

Enzymatic Hydrolysis: In urine samples, drugs and their metabolites are often excreted as water-soluble glucuronide conjugates. unodc.org To analyze the parent drug, a hydrolysis step, typically using an enzyme like β-glucuronidase, is required to cleave the conjugate and liberate the free drug prior to extraction. ojp.gov

The choice of sample preparation technique depends on the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. japsonline.commdpi.com Validation of the chosen method is crucial to ensure high and reproducible recovery of the analyte and minimal matrix effects. nih.gov

Table 4: Common Sample Preparation Techniques for Preclinical Research

| Technique | Biological Matrix | Description | Source |

|---|---|---|---|

| Protein Precipitation | Blood, Plasma, Serum | An organic solvent (e.g., acetonitrile) is added to precipitate proteins. The supernatant is collected after centrifugation for analysis. | faa.gov |

| Liquid-Liquid Extraction (LLE) | Urine, Plasma, Homogenates | The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on solubility and pH adjustment. | japsonline.com |

| Solid-Phase Extraction (SPE) | Urine, Plasma, Homogenates | The sample is passed through a cartridge that selectively retains the analyte, which is later eluted with a clean solvent. | japsonline.comunodc.org |

| Enzymatic Hydrolysis | Urine | An enzyme (e.g., β-glucuronidase) is used to cleave conjugated metabolites, releasing the parent drug for analysis. | ojp.govunodc.org |

Future Research Directions and Translational Perspectives for 11 Hydroxy 10 Methylaporphine

Identification of Novel Molecular Targets

While 11-Hydroxy-10-methylaporphine is recognized as a potent and selective 5-HT1A receptor agonist with low affinity for dopamine (B1211576) D1 and D2A receptors, the broader aporphine (B1220529) class interacts with a variety of targets, suggesting that the exploration of novel molecular interactions for this specific compound is a promising research avenue. nih.govresearchgate.net The unique affinity for the 5-HT1A receptor is attributed to the specific 11-hydroxy, 10-methyl substitution pattern, which distinguishes it from other aporphines. hilarispublisher.com

Future investigations could focus on:

Toll-Like Receptors (TLRs) : Recently, a derivative of the aporphine alkaloid taspine (B30418) was identified as a potent TLR2 antagonist, revealing anti-inflammatory properties by modulating macrophage polarization. nih.gov This discovery opens the possibility that this compound or its derivatives could have untapped immunomodulatory or anti-inflammatory effects mediated through TLRs.

Other Serotonin (B10506) Receptor Subtypes : The aporphine scaffold has been identified as a novel chemotype for 5-HT2C receptor agonists. biorxiv.org Given the structural similarity, investigating the activity of this compound at other serotonin receptors, such as 5-HT2C, could uncover new therapeutic applications, for instance in the treatment of obesity. biorxiv.org

Acetylcholinesterase (AChE) : Some aporphine alkaloids have demonstrated promising activity as acetylcholinesterase inhibitors, a key target in Alzheimer's disease treatment. diva-portal.org Structure-based computational studies have been used to design and screen aporphine analogues for AChE inhibition, a strategy that could be applied to this compound to explore its potential in neurodegenerative disorders. diva-portal.org

Development of Advanced Delivery Systems for Preclinical Applications

The translation of this compound into a viable therapeutic candidate will likely require advanced delivery systems to optimize its pharmacokinetic profile and ensure it reaches its intended molecular targets effectively.

Key areas for development include:

Nanoencapsulation : To enhance bioavailability and facilitate passage across the blood-brain barrier, nanoencapsulation represents a viable strategy. acs.org For example, the aporphine alkaloid magnoflorine (B1675912) has been encapsulated in chitosan-collagen nanocapsules, resulting in nanoparticles approximately 12 nm in size, which may improve penetration into the central nervous system. acs.org Similar technologies could be adapted for this compound.

Prodrug Formulations : The synthesis of ester derivatives to create prodrugs is another approach to improve properties like lipophilicity and brain uptake. snmjournals.org Valerate esters of 11-hydroxyaporphine (B1236028) have been synthesized and evaluated for stability in human and rat serum, with the aim of creating radiotracers for PET imaging. snmjournals.org Although the specific tracers showed rapid metabolism in rats, the prodrug concept remains a promising avenue for improving the delivery of aporphines. snmjournals.org